N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide
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Overview
Description
N-(5-Acetyl-4’-fluoro-biphenyl-2-yl)-acetamide is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an acetyl group and a fluoro substituent on the biphenyl structure, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Acetyl-4’-fluoro-biphenyl-2-yl)-acetamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene derivative.
Introduction of Fluoro Substituent: The fluoro substituent can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Acetylation: The acetyl group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Amidation: The final step involves the conversion of the acetylated biphenyl derivative to the acetamide through a reaction with ammonia or an amine.
Industrial Production Methods: In an industrial setting, the production of N-(5-Acetyl-4’-fluoro-biphenyl-2-yl)-acetamide may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and scalable synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the acetamide group can yield corresponding amines.
Substitution: The fluoro substituent can be replaced through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Acetyl-4’-fluoro-biphenyl-2-yl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-Acetyl-4’-fluoro-biphenyl-2-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro substituent and acetamide group can influence its binding affinity and selectivity. The compound may exert its effects through pathways involving inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
N-(4’-Fluoro-biphenyl-2-yl)-acetamide: Lacks the acetyl group, which may affect its chemical reactivity and biological activity.
N-(5-Acetyl-biphenyl-2-yl)-acetamide: Lacks the fluoro substituent, which may influence its electronic properties and interactions with molecular targets.
N-(5-Acetyl-4’-chloro-biphenyl-2-yl)-acetamide: Contains a chloro substituent instead of a fluoro substituent, which can alter its chemical and biological properties.
Uniqueness: N-(5-Acetyl-4’-fluoro-biphenyl-2-yl)-acetamide is unique due to the combination of the acetyl group, fluoro substituent, and acetamide functional group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
N-[4-acetyl-2-(4-fluorophenyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-10(19)13-5-8-16(18-11(2)20)15(9-13)12-3-6-14(17)7-4-12/h3-9H,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZRIBWLWNOSNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)C)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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